2-[(3-ETHYL-4-METHYL-2-OXO-2H-CHROMEN-7-YL)OXY]ACETIC ACID
Description
2-[(3-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid is a coumarin derivative characterized by a 2-oxo-2H-chromene core substituted with ethyl and methyl groups at positions 3 and 4, respectively, and an acetic acid moiety linked via an ether bond at position 7. Coumarins are renowned for their diverse biological activities, including antimicrobial, anticoagulant, and anti-inflammatory properties.
Properties
IUPAC Name |
2-(3-ethyl-4-methyl-2-oxochromen-7-yl)oxyacetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5/c1-3-10-8(2)11-5-4-9(18-7-13(15)16)6-12(11)19-14(10)17/h4-6H,3,7H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHRNAYBOMXTMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(C=C(C=C2)OCC(=O)O)OC1=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid typically involves the esterification of the chromen-2-one core with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with the chromen-2-one derivative . The reaction is usually carried out under mild conditions to prevent decomposition of the sensitive chromen-2-one core.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted coumarins, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(3-Ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of photoactive materials and smart polymers.
Mechanism of Action
The mechanism of action of 2-[(3-ethyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid involves its interaction with various molecular targets. The chromen-2-one core can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways. These interactions contribute to its biological effects, such as antimicrobial and antioxidant activities .
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Properties of Analogs
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | pKa (Predicted) | Notable Features | Reference |
|---|---|---|---|---|---|---|
| Target Compound | 3-Ethyl-4-methyl | C₁₄H₁₄O₅* | ~282.26* | - | Balance of lipophilicity and solubility | - |
| [(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid | 3-Hexyl-4-methyl | C₁₈H₂₂O₅ | 318.40 | - | Higher lipophilicity (long alkyl chain) | |
| (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid | 4-Phenyl, 2-phenyl | C₂₃H₁₆O₅ | 372.37 | - | Bulkier aromatic substituents | |
| 2-[(6-Chloro-3,4-dimethyl-2-oxo-7-chromenyl)oxy]acetic acid | 6-Chloro-3,4-dimethyl | C₁₃H₁₁ClO₅ | 282.68 | 2.88 | Electronegative Cl enhances reactivity | |
| 2-[[2-[[2-(4-Ethyl-2-oxochromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid | 4-Ethyl, acetamide chains | C₁₇H₁₈N₂O₇ | 362.30 | - | Enhanced hydrogen-bonding capacity |
*Calculated based on structural similarity to analogs.
Key Observations:
Lipophilicity : The hexyl-substituted analog (C₁₈H₂₂O₅) exhibits higher lipophilicity due to its long alkyl chain, which may improve membrane permeability but reduce aqueous solubility .
Electron-Withdrawing Groups: The chloro-substituted analog (C₁₃H₁₁ClO₅) has a predicted pKa of 2.88, indicating stronger acidity compared to non-halogenated derivatives, which could influence binding to charged residues in enzymes .
Hydrogen-Bonding Capacity: The acetamide-functionalized analog (C₁₇H₁₈N₂O₇) includes multiple hydrogen-bond donors/acceptors, likely enhancing interactions with proteins or nucleic acids .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
